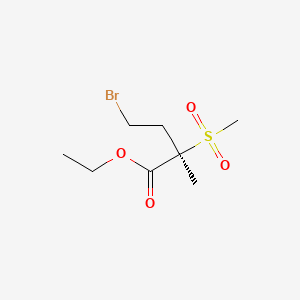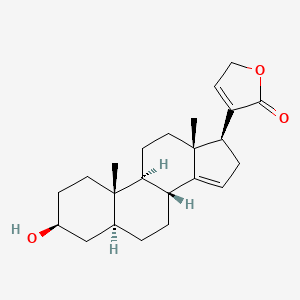
beta-Anhydrouzarigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for Beta-Anhydrouzarigenin is 4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of Beta-Anhydrouzarigenin.Physical And Chemical Properties Analysis
Beta-Anhydrouzarigenin is a powder . It has a molecular weight of 356.5 and a molecular formula of C23H32O3 .Applications De Recherche Scientifique
Beta-Anhydrouzarigenin is a compound that has been the subject of scientific research, though specific studies directly focusing on its applications are sparse. This review synthesizes findings from studies on compounds and areas that might be indirectly related to or provide insights into the potential applications of Beta-Anhydrouzarigenin in scientific research. Due to the absence of direct references to Beta-Anhydrouzarigenin, the focus will be on the broader context of its potential implications based on related research fields.
Roles in Plant Stress Resistance
A significant area of interest is the role of organic osmolytes such as Glycine betaine (GB) and proline in enhancing plant abiotic stress resistance. These compounds accumulate in response to environmental stresses—drought, salinity, extreme temperatures, and heavy metal exposure—aiding in osmotic adjustment and protecting enzyme and membrane integrity. While Beta-Anhydrouzarigenin itself is not mentioned, the study of similar compounds' effects on plant stress tolerance provides a potential framework for investigating its application in enhancing crop resilience against environmental stresses (Ashraf & Foolad, 2007).
Pharmacogenetics in Medicine
Another relevant field is pharmacogenetics, which explores how genetic variations affect individual responses to drugs. This research is crucial in personalized medicine, offering insights into how Beta-Anhydrouzarigenin could be tailored for therapeutic uses based on genetic makeup. Although Beta-Anhydrouzarigenin is not directly studied, understanding the pharmacogenetics of perioperative medications highlights the importance of considering genetic factors in drug efficacy and safety, potentially applicable to Beta-Anhydrouzarigenin in future studies (Cohen, Sadhasivam, & Vinks, 2012).
Regulation of Beta-Cell Mass
In diabetes research, the regulation of beta-cell mass is critical for understanding and treating the disease. Beta-Anhydrouzarigenin's potential role in influencing beta-cell proliferation or function could be significant. Research on hormones and growth factors in beta-cell mass regulation offers a basis for exploring how Beta-Anhydrouzarigenin might impact diabetes treatment through effects on pancreatic beta-cells (Nielsen et al., 2001).
Bone Metabolism and Healing
The effects of beta-blockers on bone metabolism suggest a potential area of application for Beta-Anhydrouzarigenin in osteoporosis treatment and fracture healing. While beta-blockers and Beta-Anhydrouzarigenin are different, the principle of influencing bone metabolism through biochemical pathways could be relevant. Studies show beta-blockers may have anabolic effects on bone, indicating a possible research direction for Beta-Anhydrouzarigenin in promoting bone health and recovery (Graham et al., 2008).
Propriétés
IUPAC Name |
4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3/t14-,15-,16-,19+,20-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDKGFZJWHLPLO-UENNAJKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CCOC5=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Anhydrouzarigenin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


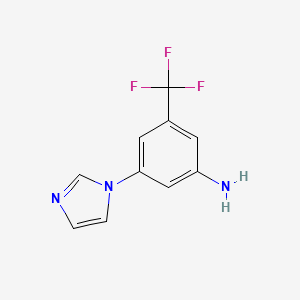
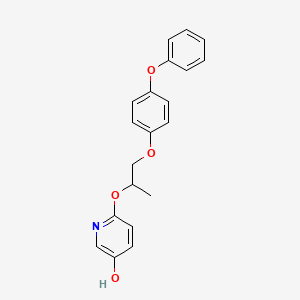
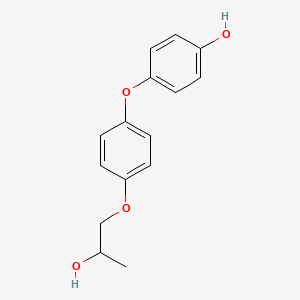
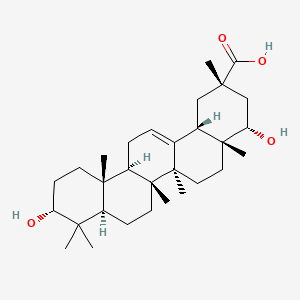
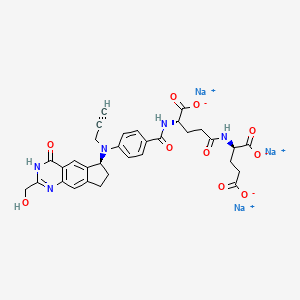
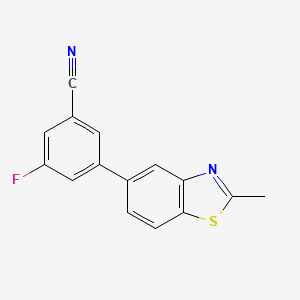
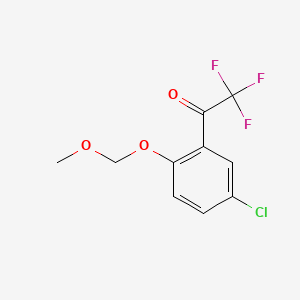
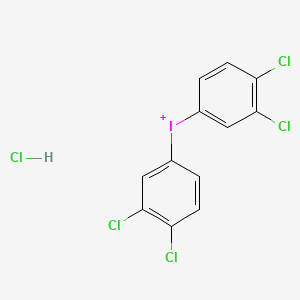
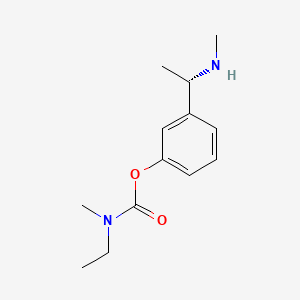
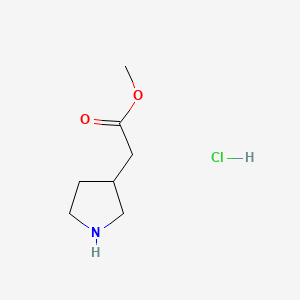
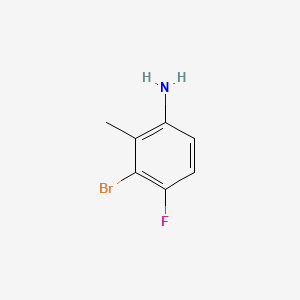
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
